![molecular formula C8H7BrN2O3 B573101 Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate CAS No. 1338247-45-2](/img/structure/B573101.png)
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate
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Overview
Description
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that features both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromoimidazole with an oxazine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The imidazole and oxazine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Antitubercular Activity
One of the primary applications of methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is in the treatment of tuberculosis (TB). Compounds in the imidazooxazine class, including derivatives of this compound, have shown promising antitubercular activity.
Case Study: PA-824
PA-824, a related compound, has been extensively studied for its efficacy against Mycobacterium tuberculosis. In vitro studies demonstrated that PA-824 exhibited potent activity with minimum inhibitory concentrations (MICs) as low as 0.63 μM against replicating bacteria and 8.8 μM against non-replicating bacteria under anaerobic conditions . The mechanism involves activation by deazaflavin-dependent nitroreductase (Ddn), which reduces the nitro group to a reactive species that disrupts bacterial metabolism .
Compound | MIC (Replicating) | MIC (Non-replicating) | Ddn k_cat/K_M |
---|---|---|---|
PA-824 | 0.63 μM | 8.8 μM | 0.15 |
Analogue 1 | 0.36 μM | 14 μM | 0.17 |
Analogue 2 | 50 μM | >50 μM | 0.02 |
Antiparasitic Activity
The compound also shows potential antiparasitic properties. Research indicates that derivatives of imidazooxazines can be effective against various parasitic infections.
Case Study: Antileishmanial Activity
Studies have reported that certain derivatives exhibit significant activity against Leishmania species, which cause leishmaniasis. For example, compounds with structural similarities to this compound have been tested for their ability to inhibit the growth of Leishmania donovani and Leishmania infantum in vitro with promising results .
Cancer Therapeutics
Another area of application is in cancer treatment. The structural features of this compound allow for modifications that enhance its cytotoxicity against cancer cells.
Case Study: Efficacy Against Pancreatic Cancer
In vivo studies have shown that similar compounds can be effective as monotherapies or in combination with other chemotherapeutic agents like gemcitabine in cancer models such as pancreatic cancer xenografts (MIA PaCa-2) . This indicates a potential role for this compound analogues in oncology.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound derivatives involve:
- Bioreductive Activation : Similar to PA-824, these compounds are activated under hypoxic conditions typical of infected or tumor tissues.
- Disruption of Metabolic Pathways : The active forms interfere with critical metabolic pathways in pathogens and cancer cells.
Mechanism of Action
The mechanism by which Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 5-bromoimidazole share structural similarities and can undergo similar chemical reactions.
Oxazine Derivatives: Compounds containing the oxazine ring, such as 1,3-oxazine, are also comparable.
Uniqueness
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is unique due to the combination of both imidazole and oxazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and interaction with biological targets.
Compound Overview
- Molecular Formula : C8H7BrN2O3
- Molecular Weight : 231.06 g/mol
- Structure : The compound features a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique chemical properties and potential biological activity.
Biological Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]oxazines, including this compound, exhibit promising antimicrobial and antitubercular properties. The presence of the bromine atom is believed to enhance its efficacy against various bacterial strains by influencing interactions with biological targets .
Antitubercular Activity
Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.18 to 0.5 μM against Mtb H37Rv in vitro .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with deazaflavin-dependent nitroreductase (Ddn), similar to other effective antitubercular agents like pretomanid .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Bromination of Imidazo[2,1-b][1,3]oxazine : The initial step involves brominating existing imidazo compounds.
- Esterification : Following bromination, esterification with bromoacetic acid derivatives under controlled conditions is performed to yield the carboxylate ester.
Careful optimization of reaction conditions is essential for achieving high yields and purity.
Comparative Analysis
A comparison with structurally similar compounds reveals insights into how variations in structure influence biological activity:
Compound Name | Molecular Formula | Key Features | Notable Activities |
---|---|---|---|
6-Bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylic acid | C8H6BrN2O3 | Contains an additional carboxylic acid group | Antimicrobial |
Methyl 6-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate | C8H7BrN2O3 | Similar structure but different bromine position | Antitubercular |
Methyl 4-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate | C8H7BrN2O3 | Bromine substitution at different position | Potential antimicrobial |
Case Studies and Research Findings
Several studies emphasize the therapeutic potential of imidazo[2,1-b][1,3]oxazines:
- One study demonstrated that specific derivatives exhibited a greater reduction in mycobacterial burden than standard treatments like rifampicin and pretomanid in infected macrophages .
- Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications could significantly enhance their potency against Mtb while maintaining low cytotoxicity levels against mammalian cell lines .
Properties
IUPAC Name |
methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-13-7(12)5-4-11-6(9)2-3-14-8(11)10-5/h2-4,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDADUEJATQDSOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(C=COC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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